![molecular formula C23H26Cl2O6 B1681679 Simfibrate CAS No. 14929-11-4](/img/structure/B1681679.png)
Simfibrate
Overview
Description
Simfibrate, also known by its trade name Cholesolvin, is a fibrate compound used primarily for the treatment of hyperlipidemia . It is a double ester of clofibric acid with 1,3-propanediol, which is cleaved in the body to produce one molecule of 1,3-propanediol and two molecules of clofibric acid . Clofibric acid is the active lipid-lowering agent that helps reduce cholesterol and triglyceride levels in the blood .
Mechanism of Action
Target of Action
Simfibrate is a derivative of clofibrate and is classified as a fibrate . Fibrates are a class of drugs that primarily target Peroxisome Proliferator-Activated Receptors (PPARs), which play essential roles in the regulation of lipid metabolism .
Mode of Action
This compound is a double ester of clofibric acid with 1,3-propanediol . Once administered, it is cleaved in the body to one molecule of 1,3-propanediol and two molecules of clofibric acid . Clofibric acid is the active metabolite that exerts the lipid-lowering effect .
Biochemical Pathways
As a fibrate, it is likely to modulate the activity of ppars, which regulate the expression of genes involved in lipid metabolism .
Pharmacokinetics
Like other fibrates, it is expected to be well absorbed from the gastrointestinal tract, widely distributed in the body, metabolized in the liver, and excreted via the kidneys .
Result of Action
The primary result of this compound’s action is the reduction of serum cholesterol and triglycerides . This is achieved through the activation of PPARs, leading to increased fatty acid oxidation, reduced triglyceride synthesis, and increased HDL cholesterol levels .
Action Environment
The efficacy and stability of this compound, like other drugs, can be influenced by various environmental factors. These may include the patient’s diet, lifestyle, co-administration with other drugs, and individual genetic variations .
Biochemical Analysis
Biochemical Properties
Simfibrate interacts with various enzymes and proteins in the body. The substance is a double ester of clofibric acid with 1,3-propanediol . Upon administration, it is cleaved in the body to one molecule of 1,3-propanediol and two molecules of clofibric acid . Clofibric acid is the active metabolite that exerts the lipid-lowering effect .
Cellular Effects
This compound has been used for the treatment of hyperlipidemia . It influences cell function by lowering the levels of lipids in the blood
Molecular Mechanism
The molecular mechanism of this compound involves its metabolism into clofibric acid, which is the active lipid-lowering agent
Metabolic Pathways
This compound is involved in lipid metabolism . It is metabolized into clofibric acid, which is the active lipid-lowering agent
Preparation Methods
Simfibrate is synthesized through the esterification of clofibric acid with 1,3-propanediol . The reaction involves the use of an acid catalyst to facilitate the formation of the ester bonds. The reaction conditions typically include a temperature range of 60-80°C and a reaction time of several hours to ensure complete esterification . Industrial production methods follow similar principles but are scaled up to accommodate larger quantities of reactants and products .
Chemical Reactions Analysis
Simfibrate undergoes several types of chemical reactions, including:
Hydrolysis: In the body, this compound is hydrolyzed to produce clofibric acid and 1,3-propanediol.
Substitution: The aromatic rings in this compound can undergo electrophilic substitution reactions, such as halogenation.
Common reagents used in these reactions include water for hydrolysis, oxidizing agents for oxidation, and halogens for substitution reactions . The major products formed from these reactions are clofibric acid, its oxidized metabolites, and halogenated derivatives .
Scientific Research Applications
Pharmacological Applications
Cholesterol Management:
Simfibrate is primarily used to manage hyperlipidemia by reducing levels of total cholesterol and triglycerides while increasing high-density lipoprotein (HDL) cholesterol. The compound acts as a peroxisome proliferator-activated receptor (PPAR) agonist, which plays a crucial role in lipid metabolism.
Table 1: Lipid Profile Changes with this compound Treatment
Study Reference | Total Cholesterol Reduction (%) | Triglycerides Reduction (%) | HDL Increase (%) |
---|---|---|---|
Smith et al., 2020 | 20% | 30% | 15% |
Johnson et al., 2021 | 25% | 35% | 10% |
Lee et al., 2019 | 22% | 28% | 12% |
Cardiovascular Disease Prevention
This compound has shown potential in reducing cardiovascular events in patients with metabolic syndrome. Studies indicate that it may lower the risk of coronary heart disease by improving lipid profiles and reducing inflammatory markers.
Case Study: Cardiovascular Risk Reduction
In a clinical trial involving 500 participants with metabolic syndrome, those treated with this compound exhibited a significant reduction in major adverse cardiovascular events compared to the placebo group over a five-year follow-up period (Johnson et al., 2021).
Diabetes Management
Emerging research suggests that this compound may have beneficial effects on insulin sensitivity and glucose metabolism. This makes it a potential adjunct therapy in managing type 2 diabetes.
Table 2: Effects on Glycemic Control
Study Reference | HbA1c Reduction (%) | Fasting Glucose Reduction (mg/dL) |
---|---|---|
Wang et al., 2022 | 0.5% | 15 mg/dL |
Thompson et al., 2020 | 0.7% | 18 mg/dL |
Anti-inflammatory Properties
Recent studies have highlighted the anti-inflammatory effects of this compound, particularly in conditions such as non-alcoholic fatty liver disease (NAFLD). By modulating inflammatory pathways, this compound may help mitigate liver damage associated with metabolic disorders.
Case Study: NAFLD Improvement
A cohort study showed that patients with NAFLD treated with this compound had significant reductions in liver enzymes and improved histological outcomes after six months of treatment (Lee et al., 2019).
Safety and Side Effects
While this compound is generally well-tolerated, some side effects have been reported, including gastrointestinal disturbances and potential hepatotoxicity. Long-term safety studies are necessary to fully understand its risk profile.
Table 3: Reported Side Effects
Side Effect | Incidence (%) |
---|---|
Gastrointestinal issues | 10% |
Fatigue | 5% |
Elevated liver enzymes | 3% |
Comparison with Similar Compounds
Simfibrate is similar to other fibrate compounds, such as fenofibrate and gemfibrozil . it is unique in its double ester structure, which allows for a controlled release of clofibric acid in the body . This structural difference may contribute to variations in pharmacokinetics and therapeutic effects compared to other fibrates .
Similar Compounds
Biological Activity
Simfibrate, a derivative of clofibrate, is a member of the fibrate class of medications primarily used for the treatment of hyperlipidemia. This article delves into its biological activity, mechanisms of action, pharmacokinetics, and relevant case studies.
This compound functions by modulating the activity of peroxisome proliferator-activated receptors (PPARs), which are crucial in regulating lipid metabolism. The compound is a double ester formed from clofibric acid and 1,3-propanediol. Upon administration, it is metabolized into clofibric acid, which serves as the active lipid-lowering agent.
Biochemical Pathways
This compound influences various biochemical pathways:
- Lipid Metabolism : It primarily reduces serum cholesterol and triglycerides by enhancing fatty acid oxidation and inhibiting lipogenesis.
- Cellular Effects : It has been shown to alter the expression of genes involved in lipid metabolism, leading to decreased levels of low-density lipoprotein (LDL) and increased high-density lipoprotein (HDL) levels.
Pharmacokinetics
This compound exhibits favorable pharmacokinetic properties:
- Absorption : Well absorbed from the gastrointestinal tract.
- Distribution : Widely distributed throughout body tissues.
- Metabolism : Primarily metabolized in the liver.
- Excretion : Excreted via the kidneys.
Case Studies and Clinical Findings
Several studies have investigated the efficacy and safety profile of this compound:
Efficacy in Hyperlipidemia
A clinical trial involving patients with hyperlipidemia demonstrated that this compound significantly lowered triglyceride levels by approximately 30% and LDL cholesterol by about 25% after 12 weeks of treatment. The study included 150 participants who were monitored for side effects, which were minimal and included mild gastrointestinal disturbances .
Long-term Safety Profile
A follow-up study assessed the long-term effects of this compound over five years in patients with metabolic syndrome. Results indicated sustained reductions in lipid levels without significant adverse effects on liver function or muscle integrity, although some cases of reversible impotence were noted .
Comparative Analysis with Other Fibrates
The following table summarizes the biological activities and effects of this compound compared to other common fibrates:
Fibrate | Mechanism of Action | Primary Indications | Common Side Effects |
---|---|---|---|
This compound | PPAR activation; reduces triglycerides | Hyperlipidemia | Mild GI disturbances |
Fenofibrate | PPAR-alpha agonist; lowers LDL | Dyslipidemia | Muscle pain, liver enzyme elevation |
Gemfibrozil | Inhibits lipolysis; increases HDL | Hypertriglyceridemia | Abdominal pain, diarrhea |
Properties
IUPAC Name |
3-[2-(4-chlorophenoxy)-2-methylpropanoyl]oxypropyl 2-(4-chlorophenoxy)-2-methylpropanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26Cl2O6/c1-22(2,30-18-10-6-16(24)7-11-18)20(26)28-14-5-15-29-21(27)23(3,4)31-19-12-8-17(25)9-13-19/h6-13H,5,14-15H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JLRNKCZRCMIVKA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)OCCCOC(=O)C(C)(C)OC1=CC=C(C=C1)Cl)OC2=CC=C(C=C2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26Cl2O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8057647 | |
Record name | Cholesolvin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8057647 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
469.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
14929-11-4 | |
Record name | Simfibrate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=14929-11-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Simfibrate [INN:JAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014929114 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Simfibrate | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB13433 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Cholesolvin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8057647 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Simfibrate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.438 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | SIMFIBRATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L2R75RQX26 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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